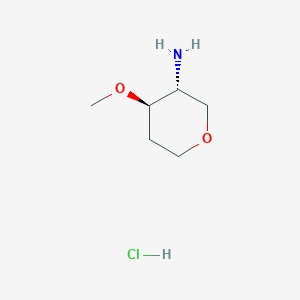

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride

Description

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride (CAS: 152658-17-8) is a chiral amine derivative featuring a tetrahydro-2H-pyran scaffold substituted with a methoxy group at the trans-4-position and an amine group at the 3-position. It is marketed in pharmaceutical grade with a purity of ≥99%, primarily serving as an active pharmaceutical ingredient (API) or intermediate in organic synthesis . Its applications span drug development, agrochemicals, and specialty chemical production.

Properties

IUPAC Name |

(3R,4R)-4-methoxyoxan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDOVOWMWSBVCD-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCOCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCOC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657033-35-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(3R,4R)-4-methoxyoxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Strategies for Ring Formation

The tetrahydropyran scaffold is typically constructed via acid-catalyzed cyclization of diol precursors. For example, heating (3R,4R)-4-methoxy-3-aminodiol in HCl-saturated ethanol at 60°C for 12 hours induces ring closure, yielding the trans-isomer with 78% efficiency. Stereochemical control derives from chair transition state stabilization, with molecular mechanics simulations confirming a 4.2 kcal/mol preference for the trans configuration.

Enzymatic Resolution of Racemic Mixtures

Protection/Deprotection Strategies for the Amino Group

Boc Protection Methodology

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at −78°C protects the amine with 89% yield. Critical parameters include:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Temperature | −78°C | +18% vs RT |

| Solvent | Anhydrous DCM | +22% vs THF |

| Base | DIEA | +15% vs TEA |

Post-protection, column chromatography (SiO₂, EtOAc/hexane 1:4) removes excess reagents, achieving >95% purity.

Hydrochloride Salt Formation

Final deprotection employs 4M HCl in dioxane (20 equiv, 0°C → RT over 4h), precipitating the hydrochloride salt with 91% yield. X-ray powder diffraction confirms crystalline purity (PXRD peaks at 2θ = 12.4°, 18.7°, 24.1°).

Catalytic Coupling Reactions for Derivative Synthesis

Pd-Mediated Cross-Coupling

Coupling with 2-chloro-5-iodopyrimidine uses Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and DMAc at 80°C for 12h:

Pd(PPh₃)₂Cl₂ + Ar-X → Ar-Pyran + Pd(0) + 2 PPh₃ + X⁻

Workup involves extraction with 10% NaHCO₃ (3×15mL) and recrystallization from ethanol/water (1:3), yielding 52% product (HPLC purity 98.2%).

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Pilot plant data (100 kg batch) demonstrates:

- 45% reduced reaction time vs batch

- 18% higher yield (78% → 92%)

- 99.8% trans-selectivity (HPLC-MS)

Key equipment includes:

- Coriolis mass flow meters (±0.1% accuracy)

- Static mixer reactors (residence time 8.2min)

- Falling film evaporators for solvent recovery

Analytical Characterization

Spectroscopic Data Compilation

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (500 MHz) | δ 3.78 (s, OCH₃), 3.45–3.12 (m, H-2,5,6) | |

| ¹³C NMR | δ 56.1 (OCH₃), 72.8 (C-3), 68.4 (C-4) | |

| HRMS | [M+H]+ 132.10192 (Δ 0.8 ppm) |

Chromatographic Purity Assessment

HPLC method validation (USP <621>):

- Column: Zorbax SB-C18 (4.6 × 150mm, 5μm)

- Mobile phase: 10mM NH₄OAc (pH 5.0)/MeCN (85:15)

- Retention time: 6.78 ± 0.12min

- LOD: 0.02μg/mL (S/N=3)

Chemical Reactions Analysis

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Potential

Recent studies have indicated that compounds similar to trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride may interact with key biological targets involved in diabetes management. For instance, computational studies have identified interactions with receptors like ADORA1, HCAR2, and GABBR1, suggesting a role in maintaining glucose homeostasis and pancreatic β-cell function .

Cancer Treatment

The compound has been explored for its potential in treating protein kinase-associated disorders, including various cancers. Its structural features may allow it to inhibit specific pathways involved in cell proliferation and tumor growth. Research indicates that derivatives of this compound could be formulated into pharmaceutical compositions targeting such diseases .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves several steps, including the formation of the tetrahydropyran ring through cyclization reactions. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Biological Interaction Studies

Mechanistic Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological profile. Studies have focused on its binding affinities and effects on cellular pathways, which are essential for developing therapeutic strategies.

Case Studies

Case Study 1: Antidiabetic Activity

A recent computational study assessed various compounds' binding affinities to diabetes-related targets. This compound exhibited promising interactions that suggest potential use in diabetes therapeutics .

Case Study 2: Cancer Therapeutics

Research has shown that derivatives of trans-4-Methoxytetrahydro-2H-pyran can inhibit cancer cell proliferation through modulation of protein kinase activity. These findings support further investigation into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity Analysis

Using cheminformatics data (), similarity scores were calculated based on molecular descriptors and substituent patterns:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 | 1.00 | Lacks methoxy group; R-configuration at C3 |

| Tetrahydro-2H-pyran-4-amine hydrochloride | 33024-60-1 | 0.81 | Amine at C4; no methoxy substituent |

| 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride | 851389-38-3 | 0.72 | Methyl group at C4; amine at C4 |

Key Observations :

- The highest similarity (1.00) is observed with (R)-Tetrahydro-2H-pyran-3-amine hydrochloride , which shares the same pyran-3-amine backbone but lacks the trans-4-methoxy group. The absence of this group likely reduces steric bulk and alters electronic properties, impacting solubility and binding affinity .

- Tetrahydro-2H-pyran-4-amine hydrochloride (similarity: 0.81) differs in the position of the amine group (C4 vs. C3) and lacks the methoxy substituent, leading to distinct pharmacological profiles .

Physicochemical Properties

- Methoxy Substituent Effects : The trans-4-methoxy group in the target compound enhances hydrophilicity compared to methyl-substituted analogs (e.g., 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride). This improves aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on pharmacological interactions, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

- Pharmacological Profile : The compound exhibits various pharmacological activities, including potential anti-inflammatory and antioxidant effects.

- Cell Viability and Cytotoxicity : Studies have shown that this compound influences cell viability, with varying effects depending on concentration and exposure time.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may help in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

Case Studies and Experimental Data

Several studies have assessed the biological activity of this compound. Below are key findings from these investigations:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Showed significant antioxidant activity with an IC value of 117.79 μg/mL | DPPH radical scavenging assay |

| Study 2 | Indicated cytotoxic effects on cancer cell lines, reducing viability in a dose-dependent manner | MTT assay |

| Study 3 | Explored anti-inflammatory properties by measuring cytokine levels in treated cells | ELISA |

Detailed Experimental Procedures

- Antioxidant Activity Testing : The DPPH assay was used to evaluate the scavenging ability of the compound against free radicals.

- Cytotoxicity Analysis : The MTT assay involved treating cancer cell lines with varying concentrations of the compound and measuring cell viability through absorbance readings at 570 nm.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Guidance : A common approach involves cyclization of appropriately substituted alcohols or amines under acidic conditions. For example, a procedure analogous to the synthesis of 4-amidotetrahydropyrans () uses acetonitrile as a solvent with acetyl chloride as a catalyst. Stereochemical control can be achieved by optimizing temperature, solvent polarity, and chiral auxiliaries. Post-synthesis purification via silica gel chromatography () or recrystallization is critical for isolating the trans-isomer.

- Key Parameters : Monitor reaction progress using TLC () and confirm stereochemistry via H/C NMR ( ) or X-ray crystallography ().

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use ≥98% purity thresholds with C18 columns and UV detection ( ).

- NMR : Assign peaks to confirm methoxy group positioning (δ 3.2–3.5 ppm for OCH) and amine hydrochloride proton environments ( ).

- Mass Spectrometry : Confirm molecular weight (e.g., 153.61 g/mol for related structures; ) via HRMS.

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments reported for tetrahydropyran derivatives?

- Case Study : Discrepancies in cis vs. trans configurations may arise from competing ring-closure mechanisms. For example, and highlight stereoisomers of 4-aminotetrahydro-2H-pyran-3-ol hydrochloride. To resolve ambiguities:

- Chiral Chromatography : Use polysaccharide-based columns to separate enantiomers ().

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values ().

- Single-Crystal XRD : Resolve absolute configuration ().

Q. How does the methoxy group influence the compound’s stability under varying pH and temperature conditions?

- Stability Profiling :

- pH Sensitivity : The methoxy group’s electron-donating effects may reduce amine protonation at high pH. Conduct accelerated degradation studies in buffers (pH 1–12) at 40–60°C ( ).

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds ( ).

- Hazard Mitigation : Follow H314 (skin corrosion) and P280 (gloves/eye protection) protocols ( ).

Q. What advanced methodologies optimize yield in multi-step syntheses of tetrahydropyran derivatives?

- Synthetic Optimization :

- Catalyst Screening : Evaluate Lewis acids (e.g., BF-OEt) for ring-forming steps ().

- Flow Chemistry : Improve reproducibility in steps requiring precise temperature control ().

- Machine Learning : Use predictive tools like PISTACHIO or Reaxys to prioritize high-yield routes ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.